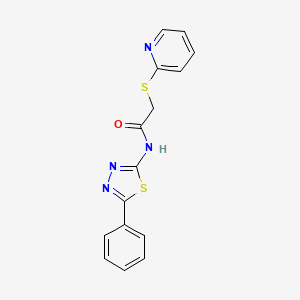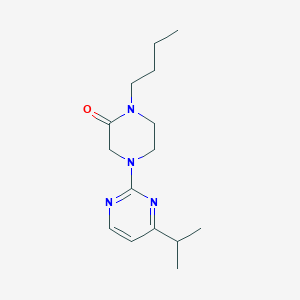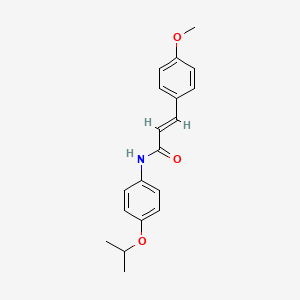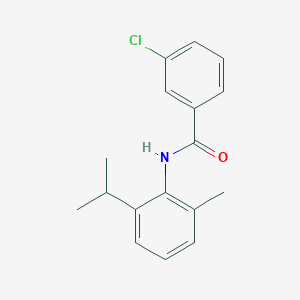
N-(1,3-benzodioxol-5-ylmethyl)-4-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “N-(1,3-benzodioxol-5-ylmethyl)-4-nitrobenzamide” is a complex organic molecule. It contains a benzodioxol group (a benzene ring fused with a 1,3-dioxol ring), a nitrobenzamide group (a benzene ring with a nitro group and an amide group), and these two groups are linked by a methylene bridge .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as NMR, IR spectroscopy, and X-ray crystallography .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. These properties could be determined through various analytical techniques .科学的研究の応用
Anticancer Activity
N-(1,3-benzodioxol-5-ylmethyl)-4-nitrobenzamide: and its derivatives have been studied for their potential anticancer properties. A series of compounds with the 1-benzo[1,3]dioxol-5-yl moiety have shown activity against various cancer cell lines, including prostate, pancreatic, and acute lymphoblastic leukemia . These compounds have been synthesized and evaluated for their ability to inhibit cancer cell growth, with some showing promising IC50 values in the nanomolar range .
Antioxidant Properties
Compounds containing the 1,3-benzodioxole ring system, which is present in N-(1,3-benzodioxol-5-ylmethyl)-4-nitrobenzamide , are known to exhibit antioxidant activities . This property is significant in the context of preventing oxidative stress, which can lead to various chronic diseases, including cancer and neurodegenerative disorders.
Tubulin Polymerization Inhibition
The indole nucleus, a structural motif found in N-(1,3-benzodioxol-5-ylmethyl)-4-nitrobenzamide , is associated with the inhibition of tubulin polymerization, a mechanism targeted by anticancer agents . By modulating microtubule assembly, these compounds can cause mitotic blockade and induce apoptosis in cancer cells .
Structure-Activity Relationship (SAR) Studies
N-(1,3-benzodioxol-5-ylmethyl)-4-nitrobenzamide: can serve as a scaffold for SAR studies to understand the relationship between chemical structure and biological activity . These studies help in identifying the functional groups necessary for the desired biological response and optimizing the compound for better efficacy.
Bioisosteric Replacement
The compound’s structure allows for bioisosteric replacement, where one functional group is replaced with another that has similar physical or chemical properties. This approach is used to improve the pharmacological profile of a compound, such as enhancing its stability or reducing toxicity .
Pharmacophore Development
The benzodioxole moiety in N-(1,3-benzodioxol-5-ylmethyl)-4-nitrobenzamide is a common pharmacophore, a part of a molecular structure that is responsible for a particular biological interaction. It can be used to develop new compounds with enhanced biological activity .
Drug Design and Optimization
This compound can be used as a starting point for the design and optimization of new drugs. By modifying its structure, researchers can develop compounds with improved selectivity and potency for various biological targets .
Mechanistic Studies
Further research on N-(1,3-benzodioxol-5-ylmethyl)-4-nitrobenzamide can reveal the mechanisms by which it exerts its biological effects. Understanding these mechanisms is crucial for the development of targeted therapies that can effectively treat diseases with minimal side effects .
作用機序
Target of Action
Related compounds have been shown to have anticancer activity against various cancer cell lines .
Mode of Action
Related compounds have been found to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .
Biochemical Pathways
Related compounds have been shown to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .
Result of Action
Related compounds have been found to exhibit good selectivity between cancer cells and normal cells .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O5/c18-15(11-2-4-12(5-3-11)17(19)20)16-8-10-1-6-13-14(7-10)22-9-21-13/h1-7H,8-9H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCSMAKFJFYGZSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-ylmethyl)-4-nitrobenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(1H-indol-1-yl)ethyl]-N-methyl-2-(3-methyl-2-oxopyrrolidin-1-yl)acetamide](/img/structure/B5683597.png)

![(2R,3S)-3-amino-4-oxo-4-{4-[1-(2-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}-2-butanol dihydrochloride](/img/structure/B5683611.png)


![2-hydroxy-N-(rel-(3R,4S)-4-isopropyl-1-{[6-(trifluoromethyl)-3-pyridinyl]methyl}-3-pyrrolidinyl)acetamide hydrochloride](/img/structure/B5683634.png)
![2-[(4,6-diethoxy-1,3,5-triazin-2-yl)amino]-2-methyl-1-propanol](/img/structure/B5683641.png)
![{3-(3-methyl-2-buten-1-yl)-1-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]-3-piperidinyl}methanol](/img/structure/B5683645.png)
![4-{1-cyclohexyl-5-[3-(1H-1,2,4-triazol-1-yl)propyl]-1H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5683651.png)
![3,5-dimethyl-N-[2-(4-morpholinyl)-2-(2-pyridinyl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B5683661.png)
![4-[(1-oxo-3,4-dihydro-2(1H)-naphthalenylidene)methyl]phenyl acetate](/img/structure/B5683662.png)

![2-methoxy-N-({5-[(4-methyl-1H-imidazol-2-yl)methyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl}methyl)acetamide](/img/structure/B5683674.png)
![3-(1H-imidazol-2-yl)-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}benzamide](/img/structure/B5683692.png)